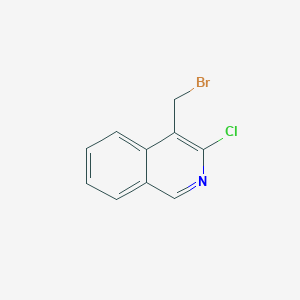
4-(Bromomethyl)-3-chloroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-3-chloroisoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of both bromomethyl and chloro substituents on the isoquinoline ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-chloroisoquinoline typically involves the bromination of 3-chloroisoquinoline. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields .
化学反応の分析
Types of Reactions: 4-(Bromomethyl)-3-chloroisoquinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding isoquinoline N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azido, cyano, and thiol derivatives of isoquinoline.
Oxidation: Isoquinoline N-oxides.
Reduction: Various reduced forms of the isoquinoline ring.
科学的研究の応用
4-(Bromomethyl)-3-chloroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-(Bromomethyl)-3-chloroisoquinoline involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or disruption of cellular processes .
類似化合物との比較
Benzyl Bromide: Similar in structure with a bromomethyl group attached to a benzene ring.
4-(Bromomethyl)benzoic Acid: Contains a bromomethyl group attached to a benzoic acid moiety.
Phenacyl Bromide: Features a bromomethyl group attached to an acetophenone structure.
Uniqueness: 4-(Bromomethyl)-3-chloroisoquinoline is unique due to the presence of both bromomethyl and chloro substituents on the isoquinoline ring. This dual substitution pattern provides distinct reactivity and potential for diverse applications compared to its analogs .
特性
分子式 |
C10H7BrClN |
|---|---|
分子量 |
256.52 g/mol |
IUPAC名 |
4-(bromomethyl)-3-chloroisoquinoline |
InChI |
InChI=1S/C10H7BrClN/c11-5-9-8-4-2-1-3-7(8)6-13-10(9)12/h1-4,6H,5H2 |
InChIキー |
HWKMEHBQPASZSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC(=C2CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


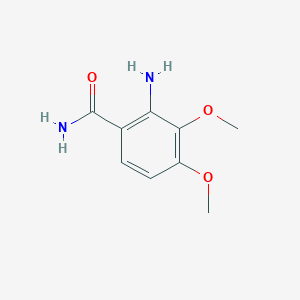
![4'-Bromo-3'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13656159.png)
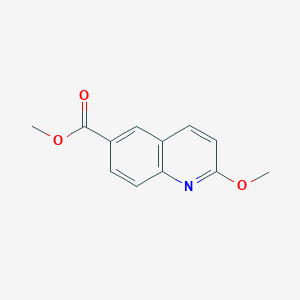
![Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13656167.png)
![2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)
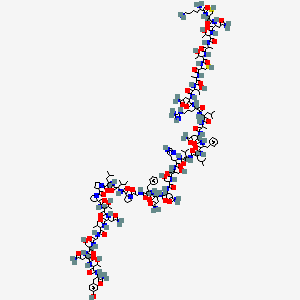



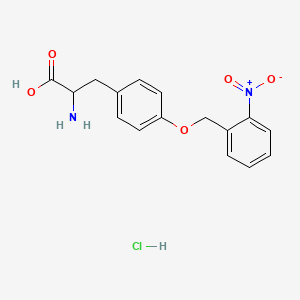
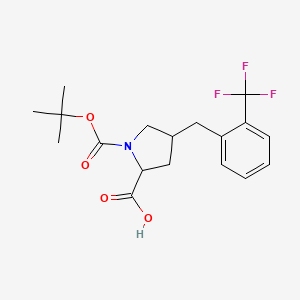
![Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)

![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13656237.png)
